2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticides
Research on derivatives of chlorophenoxyacetamide, similar in structure to the compound , has shown that these compounds possess potential as pesticides. X-ray powder diffraction studies have characterized various N-derivatives of chlorophenoxyacetamide, which exhibit promise for pest control applications. This suggests that compounds within this chemical class could be developed into effective pesticides, given their structural activity relationship (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Antimicrobial Applications
Further exploration into the biological activities of related compounds has highlighted their antimicrobial potential. For example, acetamide derivatives have been synthesized and screened for their antibacterial and anti-enzymatic properties. These studies demonstrate that certain derivatives can inhibit bacterial growth and exhibit low cytotoxic behavior, suggesting a potential pathway for developing new antimicrobial agents (K. Nafeesa, Aziz‐ur‐Rehman, et al., 2017).
Insecticidal Activity
Pyridine derivatives, closely related to the core structure of the compound of interest, have been synthesized and tested for their toxicity against various insects. These studies have identified compounds with significant insecticidal activity, suggesting the potential for developing new insecticides that target specific pests without harmful effects on the environment or non-target species (E. A. Bakhite, Aly A. Abd-Ella, et al., 2014).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for producing these compounds. Techniques such as asymmetric synthesis have been employed to create enantiomerically pure forms of related piperazine compounds, highlighting the importance of stereochemistry in the biological activity of these molecules. This underscores the complexity of synthesizing these compounds and the importance of precise chemical manipulation for their potential use (L. Micouin, M. Bonin, et al., 1994).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-17-3-5-18(6-4-17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)2-1-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNITVIQUIQPTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.